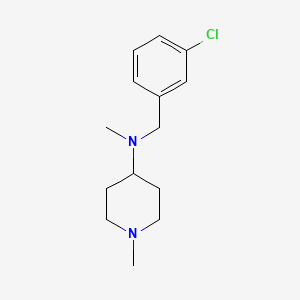
5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as CBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, this compound has been reported to activate the Nrf2 signaling pathway, which regulates antioxidant defense and detoxification.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in various inflammatory diseases. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
One of the advantages of using 5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it suitable for studying various diseases. Moreover, the synthesis method of this compound is relatively simple and yields high purity and good yields of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one. One of the areas of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Moreover, the potential use of this compound in combination with other drugs for the treatment of various diseases is also an area of interest. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising compound with various biological activities that make it suitable for studying various diseases. The synthesis method of this compound is relatively simple, and the compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. However, its potential toxicity at high concentrations may limit its use in certain experiments. Future research on this compound should focus on the development of this compound derivatives with improved pharmacological properties, investigation of the molecular mechanisms underlying its biological activities, and the development of novel drug delivery systems.
合成方法
The synthesis of 5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then cyclized with chloroacetic acid to obtain this compound. This method has been reported to yield high purity and good yields of this compound.
科学研究应用
5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
属性
IUPAC Name |
(5E)-2-amino-5-[(3-chlorophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMYCINPEJXQSU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)
![5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995347.png)

![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4995363.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995382.png)
![N-[2-(2-furoylamino)benzoyl]tryptophan](/img/structure/B4995383.png)




![[1-methyl-1-(1-{1-[2-(4-morpholinyl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4995409.png)

![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4995413.png)